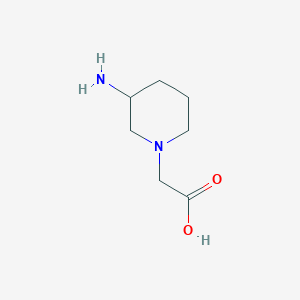
2-(3-amino-1H-pyrazol-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-amino-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both an amino group and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by its attachment to the benzonitrile moiety. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-(3-amino-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-amino-1H-pyrazol-1-yl)methylbenzonitrile: Similar structure but with a methyl group attached to the benzonitrile moiety.
3-(3-amino-1H-pyrazol-5-yl)benzonitrile: Similar structure but with the amino group at a different position on the pyrazole ring.
Uniqueness
2-(3-amino-1H-pyrazol-1-yl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity
Propiedades
Fórmula molecular |
C10H8N4 |
|---|---|
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
2-(3-aminopyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c11-7-8-3-1-2-4-9(8)14-6-5-10(12)13-14/h1-6H,(H2,12,13) |
Clave InChI |
PYKDIBUDLWQDKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)N2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)


![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)



